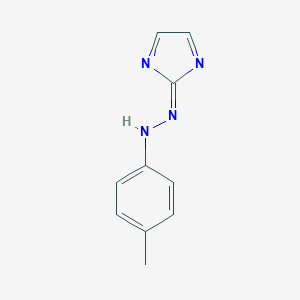

2-(p-Tolylazo)-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(p-Tolylazo)-1H-imidazole is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Material Science

Azo Dyes in Textiles and Coatings

Azo dyes, including 2-(p-Tolylazo)-1H-imidazole, are widely used in the textile industry due to their vibrant colors and stability. The compound's ability to form strong bonds with fibers makes it a preferred choice for dyeing processes. Recent studies have highlighted its potential as a dye for synthetic fibers, demonstrating excellent colorfastness and resistance to fading under light exposure .

Photophysical Properties

The photophysical properties of azo compounds are crucial for applications in sensors and photonic devices. Research indicates that this compound exhibits significant electron delocalization, which enhances its photostability and responsiveness to light . This characteristic is beneficial for developing photoresponsive materials that can change properties upon exposure to light.

Pharmacological Applications

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit promising anticancer activities against various human cancer cell lines, including colon (HCT116) and lung carcinoma (A549) cells. For instance, a derivative of this compound was shown to inhibit cell proliferation significantly, suggesting potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Azo dyes containing imidazole groups have shown effectiveness against several bacterial strains, indicating their potential use in developing new antimicrobial agents . The mechanism is believed to involve the disruption of microbial cell membranes due to the compound's amphiphilic nature.

Coordination Chemistry

Metal Complexes

This compound can form complexes with various transition metals, enhancing its utility in coordination chemistry. Studies have reported the synthesis of metal complexes with zinc (Zn), cadmium (Cd), and mercury (Hg), which exhibit interesting photophysical properties and antibacterial activities. These complexes are characterized by their ability to act as both electron donors and acceptors, making them suitable for applications in catalysis and materials science .

Data Tables

Case Studies

-

Case Study 1: Anticancer Activity

In a study conducted by Maliyappa et al., derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer drug candidate . -

Case Study 2: Coordination Complexes

Research by Artemjev et al. focused on synthesizing triarylazoimidazole complexes with ZnII and CdII. The study revealed that these complexes exhibited significant antibacterial properties while also displaying unique photophysical characteristics suitable for sensor applications .

化学反应分析

Alkylation Reactions

2-(p-Tolylazo)-1H-imidazole undergoes alkylation at the N1 position of the imidazole ring. For example:

- Reaction with 1-bromodecane in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields 1-decyl-2-(p-tolylazo)imidazole. This reaction proceeds via deprotonation of the imidazole NH group, followed by nucleophilic substitution (SN2) at the alkyl halide .

- Key conditions :

Table 1: Alkylation Products and Yields

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| 1-Bromodecane | 1-Decyl-2-(p-tolylazo)imidazole | 70 |

| 1-Bromododecane | 1-Dodecyl-2-(p-tolylazo)imidazole | 68 |

| 1-Bromotetradecane | 1-Tetradecyl derivative | 65 |

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the azo (–N=N–) nitrogen and imidazole nitrogen atoms.

Ruthenium(II) Complexes

- Reaction with [Ru(bpy)Cl₂] (bpy = 2,2'-bipyridine) forms Ru(bpy)(MeaaiMe)₂₂·CH₂Cl₂, where MeaaiMe = 1-methyl-2-(p-tolylazo)imidazole .

Copper(II) Complexes

- Reaction with Cu(NO₃)₂ in methanol yields [Cu(MeaaiMe)₂(NO₃)₂], exhibiting a square-planar geometry .

Table 2: Selected Metal Complexes

| Metal Ion | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Ru(II) | 1:2 | Octahedral | Catalysis, photophysics |

| Cu(II) | 1:2 | Square-planar | Antimicrobial agents |

| Zn(II) | 1:1 | Tetrahedral | Fluorescent materials |

Photochromic Behavior

The azo group (–N=N–) exhibits reversible trans-to-cis isomerization under UV irradiation (365 nm) :

Hydrogen-Bonding Interactions

In the solid state, this compound forms 1D chains via N–H···N hydrogen bonds between imidazole rings of adjacent molecules :

Spectroscopic Characterization

属性

CAS 编号 |

34938-48-2 |

|---|---|

分子式 |

C10H10N4 |

分子量 |

186.21 g/mol |

IUPAC 名称 |

1H-imidazol-2-yl-(4-methylphenyl)diazene |

InChI |

InChI=1S/C10H10N4/c1-8-2-4-9(5-3-8)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |

InChI 键 |

QDHJYHLVAQRTDD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N=NC2=NC=CN2 |

手性 SMILES |

CC1=CC=C(C=C1)NN=C2N=CC=N2 |

规范 SMILES |

CC1=CC=C(C=C1)NN=C2N=CC=N2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。